molecular formula C12H11ClFNO B12652528 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12652528
M. Wt: 239.67 g/mol
InChI Key: HGJZUWIHAQBULS-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C12H11ClFNO. This compound features a unique combination of chlorine, fluorine, and pyrrolyl functionalities, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluorophenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of chlorine, fluorine, and pyrrolyl functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H11ClFNO

Molecular Weight

239.67 g/mol

IUPAC Name

(4-chloro-3-fluorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H11ClFNO/c1-15-6-2-3-11(15)12(16)8-4-5-9(13)10(14)7-8/h2-7,12,16H,1H3

InChI Key

HGJZUWIHAQBULS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=C(C=C2)Cl)F)O

Origin of Product

United States

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